molecular formula C41H80NO8P B12398017 [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12398017
M. Wt: 751.1 g/mol
InChI Key: DISVYZNGGMDUPX-FEZSZEOVSA-N
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Description

[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid derivative. This compound is characterized by its unique structure, which includes deuterium atoms and long-chain fatty acids. It is a non-polymeric molecule with significant applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves multiple steps. The process typically starts with the preparation of the glycerol backbone, followed by the introduction of the fatty acid chains. The deuterium atoms are incorporated through specific deuteration reactions. The final step involves the attachment of the phosphate group and the trimethylazaniumyl moiety .

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions to ensure high purity and yield. The process often involves the use of specialized equipment to handle the deuterated reagents and maintain the integrity of the product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .

Chemical Reactions Analysis

Types of Reactions

[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phospholipid oxides, while reduction can produce modified fatty acid derivatives .

Scientific Research Applications

[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with specific proteins and receptors, modulating various cellular pathways .

Comparison with Similar Compounds

[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its deuterium atoms and specific fatty acid composition. Similar compounds include:

These compounds share structural similarities but differ in their specific chemical properties and applications .

Properties

Molecular Formula

C41H80NO8P

Molecular Weight

751.1 g/mol

IUPAC Name

[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C41H80NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42(3,4)5)50-41(44)34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h17,19,39H,6-16,18,20-38H2,1-5H3/b19-17-/t39-/m1/s1/i37D2,38D2,39D

InChI Key

DISVYZNGGMDUPX-FEZSZEOVSA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

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